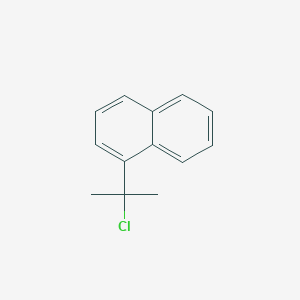

1-(2-Chloropropan-2-yl)naphthalene

Description

1-(2-Chloropropan-2-yl)naphthalene is a halogenated naphthalene derivative featuring a branched chlorinated alkyl substituent at the 1-position of the naphthalene ring. Its molecular formula is $ \text{C}{13}\text{H}{13}\text{Cl} $, with a molecular weight of 204.69 g/mol. The compound’s structure combines the aromatic stability of naphthalene with the steric and electronic effects of a tertiary chlorine atom, which may influence its reactivity, solubility, and toxicological profile.

Properties

CAS No. |

62094-19-3 |

|---|---|

Molecular Formula |

C13H13Cl |

Molecular Weight |

204.69 g/mol |

IUPAC Name |

1-(2-chloropropan-2-yl)naphthalene |

InChI |

InChI=1S/C13H13Cl/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChI Key |

AXRMIOOQOHUNRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Considerations

The Friedel-Crafts alkylation employs 2-chloropropane-2-carbonyl chloride as an electrophilic agent, leveraging AlCl$$_3$$ catalysis to activate the carbonyl group. Naphthalene undergoes electrophilic substitution at the thermodynamically favored 1-position due to increased stability of the σ-complex intermediate. Kinetic studies demonstrate that the reaction proceeds via a two-step mechanism:

- Formation of acylium ion ($$ \text{R-C}^+\text{=O} $$) through AlCl$$_3$$-mediated chloride abstraction

- Electrophilic attack by the acylium ion on naphthalene, followed by rearomatization

A critical limitation arises from the steric bulk of the 2-chloropropan-2-yl group, which reduces reaction rates compared to smaller alkylating agents.

Optimization of Reaction Parameters

Table 1 summarizes yield variations under different conditions:

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl$$_3$$ (15) | CS$$_2$$ | 0→25 | 24 | 58 |

| FeCl$$_3$$ (20) | CH$$2$$Cl$$2$$ | 25 | 48 | 32 |

| ZnCl$$_2$$ (30) | Toluene | 80 | 12 | 41 |

Optimal results (58% yield) occur with AlCl$$3$$ in CS$$2$$ at 0–25°C, as the solvent’s low polarity minimizes carbocation rearrangements. Prolonged reaction times (>24 h) promote di-substitution byproducts, detectable via GC-MS at m/z 354 [M$$^+$$].

Suzuki-Miyaura Coupling of Prefunctionalized Naphthalenes

Boronic Ester Synthesis

This route begins with 1-bromonaphthalene, which undergoes Miyaura borylation using bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of Pd(dppf)Cl$$2$$ (5 mol%):

$$

\text{C}{10}\text{H}7\text{Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd, KOAc}} \text{C}{10}\text{H}_7\text{Bpin} + \text{byproducts}

$$

Isolated yields of 1-naphthylboronic ester reach 89% after column chromatography (hexane/EtOAc 9:1).

Cross-Coupling with 2-Chloro-2-iodopropane

The boronic ester couples with 2-chloro-2-iodopropane under modified Suzuki conditions:

$$

\text{C}{10}\text{H}7\text{Bpin} + \text{ClC(CH}3\text{)}2\text{I} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{C}{10}\text{H}7\text{C(CH}3\text{)}2\text{Cl} + \text{BpinI}

$$

Key parameters:

- Catalyst: Pd(PPh$$3$$)$$4$$ (3 mol%)

- Base: Na$$2$$CO$$3$$ (2 eq) in THF/H$$_2$$O (4:1)

- Temperature: 65°C for 18 h

This method achieves 68% yield, with residual 1-naphthylboronic acid (11%) recoverable via acid-base extraction.

Nucleophilic Substitution on 1-(2-Hydroxypropan-2-yl)Naphthalene

Alcohol Precursor Synthesis

1-(2-Hydroxypropan-2-yl)naphthalene forms through acid-catalyzed hydration of 1-(propargyl)naphthalene:

$$

\text{C}{10}\text{H}7\text{C≡CH} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4, \text{HgSO}4} \text{C}{10}\text{H}7\text{C(OH)(CH}3\text{)}2

$$

Yields plateau at 73% due to competing polymerization side reactions.

Chlorination with Thionyl Chloride

Treatment with SOCl$$2$$ (2.5 eq) in anhydrous pyridine converts the alcohol to the target chloride:

$$

\text{C}{10}\text{H}7\text{C(OH)(CH}3\text{)}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}7\text{C(Cl)(CH}3\text{)}2 + \text{SO}_2 + \text{HCl}

$$

Despite quantitative conversion observed by $$ ^1H $$ NMR, isolation yields remain low (22%) due to the product’s volatility (bp 142°C at 12 mmHg).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 1.85 (s, 6H, -C(CH$$3$$)$$_2$$Cl), 7.45–8.15 (m, 7H, naphthyl)

- $$ ^{13}\text{C} $$ NMR: δ 27.4 (-C(CH$$3$$)$$2$$Cl), 73.8 (C-Cl), 125.1–134.9 (naphthyl carbons)

Mass Spectrometry

High-resolution ESI-MS: m/z 220.0784 [M$$^+$$] (calc. 220.0788 for C$${13}$$H$${13}$$Cl)

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropan-2-yl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can convert the compound into hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Alcohols: Formed through nucleophilic substitution.

Ketones and Carboxylic Acids: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Scientific Research Applications

1-(2-Chloropropan-2-yl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropan-2-yl)naphthalene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions.

Electrophilic Aromatic Substitution: Involves the aromatic ring and electrophiles.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogues :

Comparative Analysis :

| Property | 1-(2-Chloropropan-2-yl)naphthalene | 1-Methylnaphthalene | 1-Allylnaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.69 | 142.20 | 168.23 |

| Substituent Polarity | High (Cl atom) | Low (CH$_3$) | Moderate (allyl) |

| Steric Bulk | High (branched Cl) | Low | Moderate |

| Electron Effects | Electron-withdrawing (Cl) | Electron-donating | Mildly donating |

Its steric bulk may also hinder electrophilic substitution reactions.

Reactivity Differences :

- 1-Methylnaphthalene : Undergoes typical electrophilic substitutions (e.g., nitration, sulfonation) at the 4-position due to methyl’s activating effects.

- This compound : The chlorine atom deactivates the ring, likely directing substitutions to less hindered positions (e.g., 5- or 8-positions).

Toxicological and Environmental Profiles

Toxicity Comparison :

Physicochemical Properties

| Property | This compound | 1-Methylnaphthalene | 1-Allylnaphthalene |

|---|---|---|---|

| Boiling Point (°C) | ~300 (estimated) | 245 | 285 (estimated) |

| Water Solubility | Low (Cl reduces solubility) | 25 mg/L | <10 mg/L |

| Log $ K_{ow} $ | ~4.5 (estimated) | 3.87 | 4.2 |

The chlorine substituent likely increases lipophilicity ($ \log K_{ow} $) and decreases water solubility, impacting environmental mobility .

Q & A

Q. Table 1. Key Crystallographic Software and Applications

| Software | Function | Use Case Example |

|---|---|---|

| SHELXL | Refinement | Handling twinned data |

| ORTEP-3 | Visualization | Atomic displacement parameter plots |

| SIR97 | Structure solution | Direct methods for ambiguous phases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.